
sodium 8-Br-cAMP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 8-Bromoadenosine-3’,5’-cyclic monophosphate: is a cell-permeable analog of cyclic adenosine monophosphate (cAMP). It is more resistant to phosphodiesterases than cAMP and preferentially activates cAMP-dependent protein kinase (PKA) . This compound is widely used in scientific research due to its stability and ability to mimic the effects of cAMP in various biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 8-Bromoadenosine-3’,5’-cyclic monophosphate involves the bromination of adenosine-3’,5’-cyclic monophosphate. The reaction typically uses bromine or N-bromosuccinimide as the brominating agent . The reaction is carried out in an aqueous solution at a controlled temperature to ensure selective bromination at the 8-position of the adenine ring .
Industrial Production Methods: Industrial production of sodium 8-Bromoadenosine-3’,5’-cyclic monophosphate follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to achieve high purity levels required for research applications .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 8-Bromoadenosine-3’,5’-cyclic monophosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Substitution: The bromine atom at the 8-position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide results in the formation of 8-azidoadenosine-3’,5’-cyclic monophosphate .
Wissenschaftliche Forschungsanwendungen
Sodium 8-Bromoadenosine-3’,5’-cyclic monophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study the properties and reactions of cyclic nucleotides.
Industry: It is employed in the development of diagnostic assays and therapeutic agents.
Wirkmechanismus
Sodium 8-Bromoadenosine-3’,5’-cyclic monophosphate exerts its effects by mimicking the action of cAMP. It activates cAMP-dependent protein kinase (PKA) by binding to the regulatory subunits, causing the release of active catalytic subunits . This activation leads to the phosphorylation of various target proteins, which in turn modulate numerous cellular processes, including gene expression, metabolism, and cell cycle progression .
Vergleich Mit ähnlichen Verbindungen
- 8-Chloroadenosine-3’,5’-cyclic monophosphate
- 8-Phenylthioadenosine-3’,5’-cyclic monophosphate
- 8-Azidoadenosine-3’,5’-cyclic monophosphate
Comparison: Sodium 8-Bromoadenosine-3’,5’-cyclic monophosphate is unique due to its increased resistance to phosphodiesterases and its ability to selectively activate PKA . Compared to other analogs, it offers greater stability and membrane permeability, making it a preferred choice in many research applications .
Eigenschaften
Molekularformel |
C10H11BrN5NaO6P+ |
|---|---|
Molekulargewicht |
431.09 g/mol |
IUPAC-Name |
sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C10H11BrN5O6P.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(21-9)1-20-23(18,19)22-6;/h2-3,5-6,9,17H,1H2,(H,18,19)(H2,12,13,14);/q;+1/t3-,5-,6-,9-;/m1./s1 |
InChI-Schlüssel |
DMRMZQATXPQOTP-GWTDSMLYSA-N |
Isomerische SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)O.[Na+] |
Kanonische SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-acetamido-N-benzyl-5-[methylcarbamoyl(propyl)amino]pentanamide](/img/structure/B15072989.png)
![5-(1-Boc-4-piperidyl)-6-fluoro-5H-imidazo[5,1-a]isoindole](/img/structure/B15072995.png)

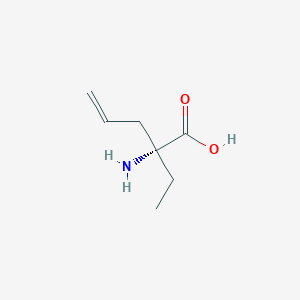
![9-(2-Chloro-phenyl)-6-ethyl-1-Methyl-2,4-dihydro-2,3,4,7,10-pentaaza-benzo[f]azulene](/img/structure/B15073005.png)
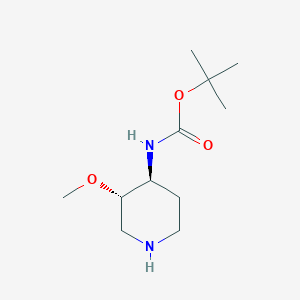
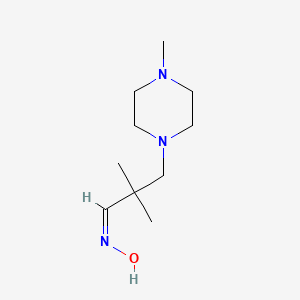
![2-Hydroxy-3-(diphenylphosphino)-2'-[hydroxy[2-(triethylsilyl)phenyl]methyl]-[1,1'-binaphthalene]](/img/structure/B15073029.png)
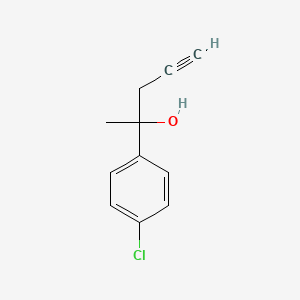

![copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B15073049.png)
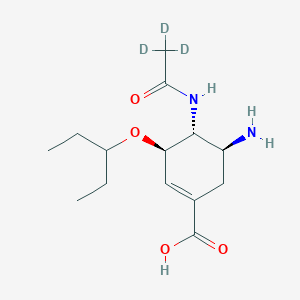
![8-Boc-3-(3-methoxycarbonylbenzyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B15073068.png)
